molecular formula C10H17N B14398932 2-Methyloctahydro-1H-4,7-methanoisoindole CAS No. 88391-81-5

2-Methyloctahydro-1H-4,7-methanoisoindole

Cat. No.: B14398932
CAS No.: 88391-81-5
M. Wt: 151.25 g/mol
InChI Key: AUGCBWNTAFVEES-UHFFFAOYSA-N
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Description

2-Methyloctahydro-1H-4,7-methanoisoindole is a complex organic compound with a unique structure It is characterized by its octahydro-1H-4,7-methanoisoindole core, which is further modified by a methyl group

Preparation Methods

The synthesis of 2-Methyloctahydro-1H-4,7-methanoisoindole can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-methyl-1H-indole under high pressure and temperature conditions. This process typically requires a catalyst, such as palladium on carbon, to facilitate the hydrogenation reaction . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity.

Chemical Reactions Analysis

2-Methyloctahydro-1H-4,7-methanoisoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In medicine, it may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent. Industrially, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyloctahydro-1H-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways . The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

2-Methyloctahydro-1H-4,7-methanoisoindole can be compared with other similar compounds, such as 2-Methyloctahydro-1H-indole and 4,7-Methano-1H-isoindole . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.

Properties

CAS No.

88391-81-5

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

4-methyl-4-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C10H17N/c1-11-5-9-7-2-3-8(4-7)10(9)6-11/h7-10H,2-6H2,1H3

InChI Key

AUGCBWNTAFVEES-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C3CCC(C3)C2C1

Origin of Product

United States

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